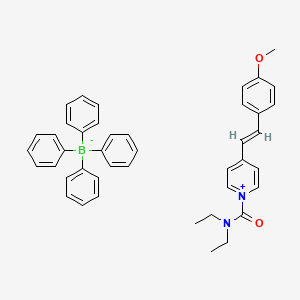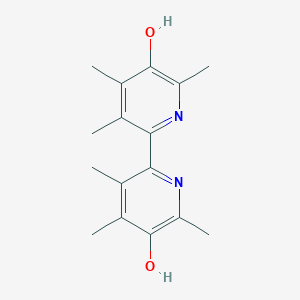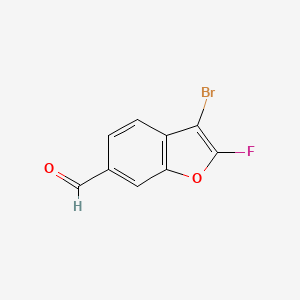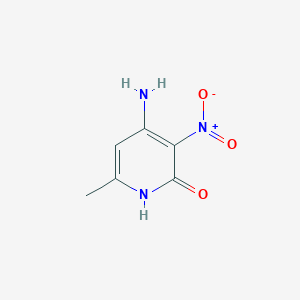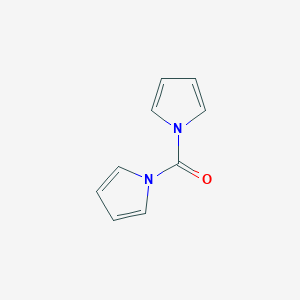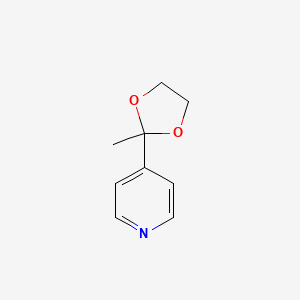![molecular formula C9H14N2O2 B11769728 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione CAS No. 723335-17-9](/img/structure/B11769728.png)
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione is a bicyclic organic compound with the molecular formula C9H14N2O2. This compound is known for its unique structure, which includes a bicyclic framework with two nitrogen atoms and three methyl groups. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione can be synthesized through the cyclization of hydroxyethylpiperazine or bis(hydroxyethyl)piperazine under high-temperature conditions with the aid of a catalyst . The reaction involves the formation of a bicyclic structure with the incorporation of methyl groups at specific positions.
Industrial Production Methods
Commercial production of this compound typically involves the catalytic thermolysis of ethylenediamine or 2-hydroxyethylamine . The process is optimized to achieve high yields and purity, making it suitable for large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound is highly nucleophilic and can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical processes.
Applications De Recherche Scientifique
1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic synthesis.
Biology: The compound is employed in biochemical assays and as a reagent in molecular biology experiments.
Mécanisme D'action
The mechanism of action of 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione involves its role as a strong nucleophile and base. The compound’s two unhindered tertiary amine groups allow it to effectively participate in nucleophilic substitution and catalysis . It acts by donating electron pairs to electrophilic centers, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but lacks the methyl groups present in 1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione.
Quinuclidine: Another bicyclic compound with a similar framework but with one nitrogen atom replaced by a carbon atom.
Tropane: A bicyclic compound with a different arrangement of nitrogen atoms and carbon atoms.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct nucleophilic and catalytic properties. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well.
Propriétés
Numéro CAS |
723335-17-9 |
|---|---|
Formule moléculaire |
C9H14N2O2 |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
1,2,4-trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione |
InChI |
InChI=1S/C9H14N2O2/c1-8-4-5-9(2,6(12)10-8)11(3)7(8)13/h4-5H2,1-3H3,(H,10,12) |
Clé InChI |
QVZKJWWTHLOLKC-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC(C(=O)N1C)(NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


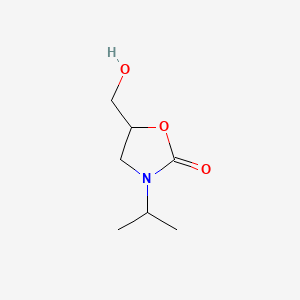

![2-(Trifluoromethyl)benzo[d]thiazol-7-amine](/img/structure/B11769671.png)

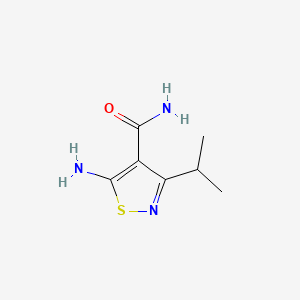
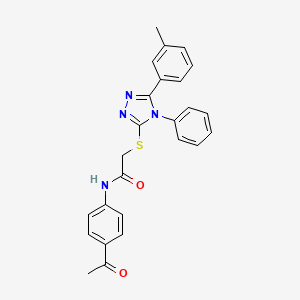
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)
